stability of H-Ile-obzl P-tosylate under standard laboratory conditions
stability of H-Ile-obzl P-tosylate under standard laboratory conditions
An In-Depth Technical Guide to the Stability of H-Ile-OBzl p-Tosylate Under Standard Laboratory Conditions
Prepared by: Gemini, Senior Application Scientist
Abstract
L-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-OBzl p-tosylate) is a pivotal intermediate in peptide synthesis and drug discovery, valued for its role in introducing the isoleucine moiety with a readily removable C-terminal protecting group. The integrity of this starting material is paramount, as impurities or degradation can compromise reaction yields, introduce downstream purification challenges, and impact the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the stability of H-Ile-OBzl p-tosylate under typical laboratory conditions. We will delve into its physicochemical properties, explore potential degradation pathways, and present validated protocols for storage, handling, and analytical assessment. This document is intended for researchers, chemists, and quality control professionals dedicated to maintaining the highest standards of scientific integrity in their work.
Introduction: The Critical Role of Starting Material Integrity
In the landscape of pharmaceutical development, the principle of "quality by design" begins with the foundational building blocks. H-Ile-OBzl p-tosylate is one such block, an amino acid derivative engineered for convenience and efficiency in complex synthetic routes. The p-toluenesulfonate (tosylate) salt form is not an arbitrary choice; it confers a high degree of crystallinity and improved handling characteristics compared to the often-oily free base of the amino acid ester.[1][2] This crystalline nature generally translates to enhanced stability.
However, "stable" is a relative term, contingent upon a precise set of environmental conditions. Deviations in temperature, humidity, or handling practices can initiate chemical changes that degrade the material. Understanding the specific vulnerabilities of H-Ile-OBzl p-tosylate is therefore not merely a matter of good laboratory practice but a fundamental requirement for reproducible and reliable research outcomes.
Physicochemical Profile of H-Ile-OBzl p-Tosylate
The stability of a compound is intrinsically linked to its physical and chemical properties. The tosylate salt of isoleucine benzyl ester is a white to off-white crystalline solid, a characteristic that aids in its stability by locking the molecules in a defined lattice, thereby reducing their reactivity.[1]
| Property | Data | Significance in Stability & Handling |
| Molecular Formula | C₂₀H₂₇NO₅S | Defines the elemental composition and molecular mass. |
| Molecular Weight | 393.50 g/mol | Essential for accurate stoichiometric calculations in synthesis. |
| Appearance | White to off-white crystalline solid | Crystalline form generally indicates higher purity and stability over amorphous or oily states.[2] |
| Storage Temperature | Room Temperature | Indicates good thermal stability under ambient conditions.[3] |
| Solubility | Soluble in organic solvents like Dichloromethane, Chloroform, DMSO.[4] | Solubility in non-aqueous solvents is critical for peptide coupling reactions; the tosylate salt enhances this property.[4] |
The large, organic p-toluenesulfonate counter-ion is key to the compound's favorable properties, enhancing both its crystallinity and its solubility in the organic solvents typically used for peptide coupling, a distinct advantage over smaller, more hygroscopic counter-ions like chloride.[4]
Core Stability Factors and Potential Degradation Pathways
While generally robust, H-Ile-OBzl p-tosylate is susceptible to degradation through several chemical pathways, primarily initiated by environmental factors. Proper control of these factors is essential to preserving its purity.
Key Environmental Factors
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Moisture (Humidity): This is the most significant threat. As an ester, the benzyl group is susceptible to hydrolysis , a reaction catalyzed by water, which cleaves the ester bond to yield L-Isoleucine and benzyl alcohol. The tosylate salt form, while not excessively hygroscopic, must be protected from atmospheric moisture. Storage in a tightly sealed container in a dry environment is critical.[1][5]
-
Temperature: While the compound is stable at room temperature, elevated temperatures can accelerate degradation.[3] Heat can provide the activation energy for hydrolysis and promote side reactions such as the formation of diketopiperazines.[6]
-
pH (in solution): The stability of H-Ile-OBzl p-tosylate decreases significantly in solution. The ester linkage is vulnerable to both acid- and base-catalyzed hydrolysis.[7] Therefore, solutions should be prepared fresh and used promptly.
-
Light and Oxygen: Although considered secondary risks compared to hydrolysis, prolonged exposure to light and atmospheric oxygen should be avoided. Some organic molecules can undergo photodegradation or slow oxidation.[8][9] The material should be stored in opaque or amber containers. It is listed as incompatible with strong oxidizing agents.[5]
Primary Degradation Mechanisms
The following diagram illustrates the most probable degradation pathways for H-Ile-OBzl p-tosylate.
Caption: Potential degradation pathways for H-Ile-OBzl p-tosylate.
Recommended Protocols for Storage and Handling
Adherence to strict protocols is a self-validating system for ensuring material integrity from receipt to use.
Workflow for Material Receipt and Storage
Caption: Workflow for proper receipt and storage of the compound.
Step-by-Step Protocol for Weighing and Dispensing
This protocol is designed to minimize exposure to atmospheric moisture and prevent contamination.
-
Preparation: Transfer the sealed container of H-Ile-OBzl p-tosylate and all necessary tools (spatulas, weigh boats) into a nitrogen-purged glove box or a desiccator for at least 30 minutes to allow them to equilibrate to the ambient temperature and minimize moisture condensation.
-
Environment: If a glove box is unavailable, perform the weighing in a room with controlled low humidity. Work efficiently to minimize the time the container is open.
-
Dispensing: Open the container, quickly dispense the required amount of the crystalline solid onto a clean, dry weigh boat.
-
Sealing: Immediately and tightly reseal the original container. Consider purging the headspace with an inert gas like argon or nitrogen before sealing.
-
Use: Use the weighed material immediately in the reaction. Do not leave it exposed on the bench.
-
Cleaning: Thoroughly clean all tools after use.
Analytical Methodology for Stability Assessment
A multi-pronged analytical approach is essential for a comprehensive stability assessment, providing both quantitative purity data and qualitative identification of any degradants.[10]
Analytical Workflow Overview
Caption: Decision workflow for analytical stability testing.
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method serves as the gold standard for quantifying purity and detecting trace impurities.[11]
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of H-Ile-OBzl p-tosylate in 1 mL of Mobile Phase A.
-
Procedure:
-
Equilibrate the column for at least 15 minutes.
-
Inject a blank (Mobile Phase A) to ensure no system peaks.
-
Inject the sample solution.
-
Integrate all peaks and calculate purity using the area normalization method.
-
B. LC-MS for Impurity Identification
-
Instrumentation: A mass spectrometer with an ESI source coupled to an HPLC system.[10]
-
Procedure: Use the same HPLC method as above. The mass spectrometer, operating in positive ion mode (ESI+), will provide mass-to-charge ratio (m/z) data for the main peak and any impurity peaks, allowing for the identification of potential degradants like L-Isoleucine or diketopiperazines.
C. ¹H NMR for Structural Confirmation
-
Instrumentation: 400 MHz NMR Spectrometer.[10]
-
Solvent: DMSO-d₆.
-
Procedure: Dissolve ~10 mg of the compound in 0.7 mL of DMSO-d₆. Acquire the proton spectrum. The spectrum should be compared to a reference standard to confirm the structural integrity. Key expected signals include the aromatic protons of the benzyl and tosylate groups, and the aliphatic protons of the isoleucine side chain.[10]
Data Interpretation and Conclusion
A typical stability study would involve analyzing samples stored under controlled conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH) at various time points (0, 1, 3, 6 months).
Example Stability Data Table:
| Time Point | Condition | Purity by HPLC (%) | Major Impurity 1 (RT) | Major Impurity 2 (RT) |
| T=0 | - | 99.8% | N/A | N/A |
| T=3 Months | 25°C/60% RH | 99.7% | <0.05% | <0.05% |
| T=3 Months | 40°C/75% RH | 99.1% | 0.4% (e.g., Isoleucine) | 0.1% (Unknown) |
H-Ile-OBzl p-tosylate is a highly stable amino acid derivative when managed under appropriate laboratory conditions.[5][12] Its primary vulnerability is hydrolysis, which can be effectively mitigated by rigorously excluding moisture during storage and handling. Routine analytical verification using a primary HPLC method, supported by LC-MS and NMR for structural elucidation, provides a robust system for ensuring its continued quality. For researchers and drug development professionals, adherence to the protocols outlined in this guide will safeguard the integrity of this critical synthetic intermediate, thereby contributing to the reliability and success of the overall research and development endeavor.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet for H-Gly-OBzl HCl. [Note: This is a proxy for a similar compound, illustrating typical safety and storage advice for amino acid ester salts.]
- Izumiya, N., & Nagamatsu, A. (1990). Conversion of Amino Acid Benzyl Ester p-Toluene Sulfonates to Their Hydrochloride Salts by using Tetramethylguanidine. Memoirs of the Faculty of Science, Kyushu University. Series C, Chemistry, 17(2), 211-214.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous solvents. Chirality, 29(12), 804-809.
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Reddit r/chemistry. (2022). Advice for making tosylate and mesylate salts?[Link]
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ChemBK. (2024). H-PHE-OBZL TOS-OH - Introduction. [Link]
- Thermo Fisher Scientific. (2019). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV.
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Wikipedia. (n.d.). Tosyl group. [Link]
- Agilent Technologies. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System.
- Fischer, E. (1906). Process for preparing amino acid esters and their acid addition salts. U.S.
- Bajaj, S., et al. (2006). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Pharmaceutical Research, 23(7), 1469-1497.
- Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3057-3068.
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
- Ziblim, Z., et al. (2025). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics. RSC Advances, 15, 42614.
- Scott, C., & Langer, E. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
- Tay, B. Y. P., et al. (2016). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Journal of Oleo Science, 65(10), 837-843.
- Wang, Y., et al. (2023). Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater. Frontiers in Environmental Science, 11, 1133968.
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